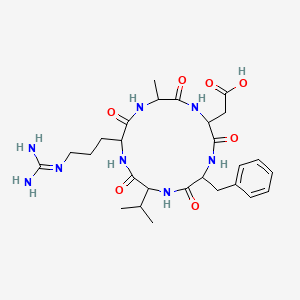

Cyclo(-Arg-Ala-Asp-D-Phe-Val)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Val) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents such as EDCI or HATU.

Industrial Production Methods

Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Val) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced chromatographic techniques, such as HPLC, is crucial for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Phe-Val) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using agents like hydrogen peroxide or iodine.

Reduction: Reduction reactions can be performed using reagents such as DTT or TCEP.

Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Amino acid analogs, coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity.

Scientific Research Applications

Cyclo(-Arg-Ala-Asp-D-Phe-Val) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

Biology: Investigated for its role in cell signaling and protein-protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in cancer treatment.

Industry: Utilized in the development of novel biomaterials and as a component in various biotechnological processes.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Val) involves its interaction with specific molecular targets, such as cell surface receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter cell adhesion properties, or influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Cyclo(-Arg-Gly-Asp-D-Phe-Val): A similar cyclic peptide with glycine instead of alanine.

Cyclo(-Arg-Ala-Asp-Phe-Val): A linear analog without the D-phenylalanine residue.

Uniqueness

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is unique due to its specific sequence and cyclic structure, which confer distinct biological properties. The presence of D-phenylalanine enhances its stability and resistance to enzymatic degradation, making it a valuable compound for various applications.

Biological Activity

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic peptide that has garnered attention in biomedical research due to its significant biological activities, particularly as an integrin antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H40N8O

- Molecular Weight : 588.7 g/mol

- Purity : ≥98% (HPLC)

- Solubility : Soluble in DMSO (5 mg/ml)

- Appearance : Solid, lyophilized form

Cyclo(-Arg-Ala-Asp-D-Phe-Val) primarily functions as an antagonist to integrins, specifically targeting the αvβ3 integrin. Integrins are transmembrane receptors that facilitate cell adhesion and signaling. By inhibiting these receptors, Cyclo(-Arg-Ala-Asp-D-Phe-Val) interferes with various cellular processes such as:

- Cell Migration : Inhibition of cell movement towards extracellular matrix components.

- Proliferation : Reduction in cell growth and division.

- Survival : Induction of apoptosis in cells that rely on integrin signaling for survival.

1. Antitumor Effects

Research has demonstrated that Cyclo(-Arg-Ala-Asp-D-Phe-Val) can promote tumor regression by inducing apoptosis in angiogenic blood vessels. This effect is particularly relevant in cancer therapies where targeting the tumor microenvironment is crucial.

2. Inhibition of Angiogenesis

The compound has been shown to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in tumor growth and metastasis. Studies indicate that pretreatment with Cyclo(-Arg-Ala-Asp-D-Phe-Val) significantly reduces tumor accumulation in models expressing αvβ3 integrin.

Case Studies and Experimental Data

- In Vivo Studies :

- Radiolabeled Tracers :

- Mechanistic Insights :

Comparative Analysis of Integrin Antagonists

Properties

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOVBVONXDWCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.